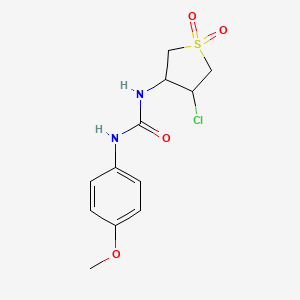

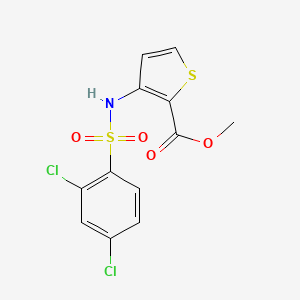

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea is a urea derivative that contains both a tetrahydrothiophene moiety and a methoxyphenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the analysis and properties of structurally related compounds, which can be useful for understanding the behavior and characteristics of urea derivatives in general.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. In the context of the provided papers, although the specific synthesis of this compound is not described, paper discusses the synthesis of a series of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which are structurally related. These compounds were synthesized to optimize the spacer length and to test compounds with greater conformational flexibility, which is relevant for the synthesis of other urea derivatives.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. Paper indicates that the spacer length and the presence of an aromatic group can significantly affect the activity of urea derivatives. This suggests that the molecular structure of this compound, particularly the length and nature of its substituents, could be important for its properties and potential applications.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including photodegradation. Paper examines the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media, which is relevant for understanding the stability and degradation pathways of similar compounds. The study found that the rate constants and half-lives varied depending on the medium, and the photoreaction products were analyzed using several techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the papers provided do not directly address the properties of this compound, they do offer methods for analyzing related compounds. For example, papers , , and describe high-performance liquid chromatography (HPLC) and mass spectrometry techniques for analyzing various phenolic compounds, which could potentially be adapted for the analysis of urea derivatives.

Scientific Research Applications

Corrosion Inhibition

A study by Bahrami & Hosseini (2012) investigated the corrosion behavior of mild steel in an acidic solution containing organic compounds similar in structure to the chemical . The research found that certain urea derivatives exhibit excellent performance as corrosion inhibitors. This suggests that 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea could potentially be explored for its applications in corrosion inhibition, especially in acid solutions where mild steel is used (Bahrami & Hosseini, 2012).

Nonlinear Optical Properties

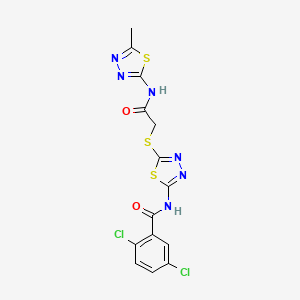

Research by Shettigar et al. (2006) focused on the nonlinear optical parameters of bis-chalcone derivatives, which are structurally related to the chemical . The study reported significant second harmonic generation (SHG) efficiency and other nonlinear optical properties, indicating the potential of similar compounds for applications in optical limiting materials and devices (Shettigar et al., 2006).

Photodegradation and Hydrolysis of Pesticides

Another relevant study by Gatidou & Iatrou (2011) explored the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water. This research underscores the environmental and degradation aspects of chemicals similar to this compound, particularly in aquatic environments (Gatidou & Iatrou, 2011).

Antimicrobial Applications

A study by Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes, indicating the antimicrobial potential of urea derivatives. This suggests the possibility of exploring this compound for antimicrobial properties, considering the broad interest in developing new antimicrobial agents (Rani et al., 2014).

properties

IUPAC Name |

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-19-9-4-2-8(3-5-9)14-12(16)15-11-7-20(17,18)6-10(11)13/h2-5,10-11H,6-7H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMLZKSEZRNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2CS(=O)(=O)CC2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[cyanomethyl-[2-(4-methylphenyl)acetyl]amino]acetate](/img/structure/B2521497.png)

![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)

![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)

![N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521502.png)

![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)

![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)